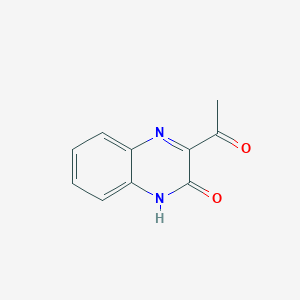![molecular formula C16H18O2 B14358149 6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione CAS No. 93750-02-8](/img/no-structure.png)
6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-1-phenylspiro[25]octane-4,8-dione is a spiro compound characterized by a unique structure where a cyclopropane ring is fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione typically involves the reaction of 2-bromo-5,5-dimethyl-1,3-cyclohexanedione with tetracyanoethylene. This reaction proceeds under mild conditions and results in the formation of the spiro compound . Another method involves the use of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate with 1,3-cyclohexanediones in the presence of potassium carbonate in ethyl acetate at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes these methods suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines to form substituted products.
Ring-Opening Reactions: The spiro structure can undergo ring-opening reactions with nucleophiles, leading to the formation of complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include amines, alcohols, and ketoximes. These reactions typically occur under mild conditions, such as room temperature, and in solvents like dichloromethane or ethyl acetate .
Major Products
The major products formed from the reactions of this compound include substituted spiro compounds and ring-opened derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione involves its reactivity towards nucleophiles. The spiro structure provides a unique environment for nucleophilic attack, leading to ring-opening and substitution reactions. These reactions are facilitated by the electron-withdrawing groups present in the compound, which stabilize the transition state and lower the activation energy .
Comparación Con Compuestos Similares
Similar Compounds
- 6,6-Dimethyl-1-vinyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile
Uniqueness
6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione is unique due to its phenyl substitution, which imparts distinct reactivity and properties compared to other similar spiro compounds.
Propiedades
| 93750-02-8 | |
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
6,6-dimethyl-2-phenylspiro[2.5]octane-4,8-dione |
InChI |
InChI=1S/C16H18O2/c1-15(2)9-13(17)16(14(18)10-15)8-12(16)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
Clave InChI |
VAYFZALOIWWZOL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2(CC2C3=CC=CC=C3)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)

![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)
![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)
